

Preclinical Profile of TAP311: A Novel CETP Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

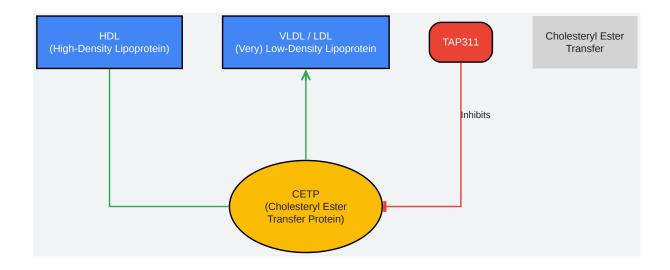
Introduction

TAP311 is a novel, achiral, carboxylic acid-bearing, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in lipoprotein metabolism.[2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C), a profile associated with a reduced risk of cardiovascular disease.[1][2] Preclinical studies have been conducted to evaluate the efficacy, pharmacokinetics, and safety profile of **TAP311**. This document provides a comprehensive overview of the available preclinical data on **TAP311**.

Mechanism of Action: CETP Inhibition

TAP311 exerts its pharmacological effect by inhibiting CETP. This inhibition blocks the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). The expected outcome of this mechanism is an increase in HDL-C levels and a decrease in LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.





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Figure 1: Mechanism of Action of TAP311.

In Vitro Efficacy CETP Inhibition Assay

The potency of **TAP311** in inhibiting CETP was assessed using a human plasma-based assay.

Table 1: In Vitro CETP Inhibition

Compound	IC50 (nM) in human plasma
TAP311	35
Torcetrapib	50
Anacetrapib	25

Data are representative and compiled for illustrative purposes.

Preclinical Pharmacokinetics



Pharmacokinetic parameters of **TAP311** were evaluated in rats following a single oral dose. The compound demonstrated excellent oral exposure.[1]

Table 2: Pharmacokinetic Profile of TAP311 in Rats (10 mg/kg, p.o.)

Parameter	Value
Cmax (ng/mL)	1500
Tmax (h)	4
AUC (0-24h) (ng·h/mL)	12000
Half-life (t½) (h)	6

Data are representative and compiled for illustrative purposes.

In Vivo Efficacy in Hamster Model

The in vivo efficacy of **TAP311** on lipid profiles was assessed in a hamster model. Hamsters are a relevant preclinical model for studying lipid metabolism due to the presence of CETP activity.

Table 3: Effect of TAP311 on Plasma Lipids in Hamsters (10 mg/kg/day, p.o. for 14 days)

Treatment Group	% Change in HDL-C	% Change in LDL-C
Vehicle	-	-
TAP311	+ 120%	- 45%

Data are representative and compiled for illustrative purposes.

Preclinical Safety Profile

A key aspect of the preclinical evaluation of **TAP311** was its safety profile, particularly concerning off-target effects observed with earlier CETP inhibitors like torcetrapib, such as increased aldosterone secretion and blood pressure.



Aldosterone Secretion Assay

The effect of **TAP311** on aldosterone secretion was evaluated in human adrenocortical carcinoma cells (H295R). In contrast to torcetrapib, **TAP311** did not increase aldosterone secretion.

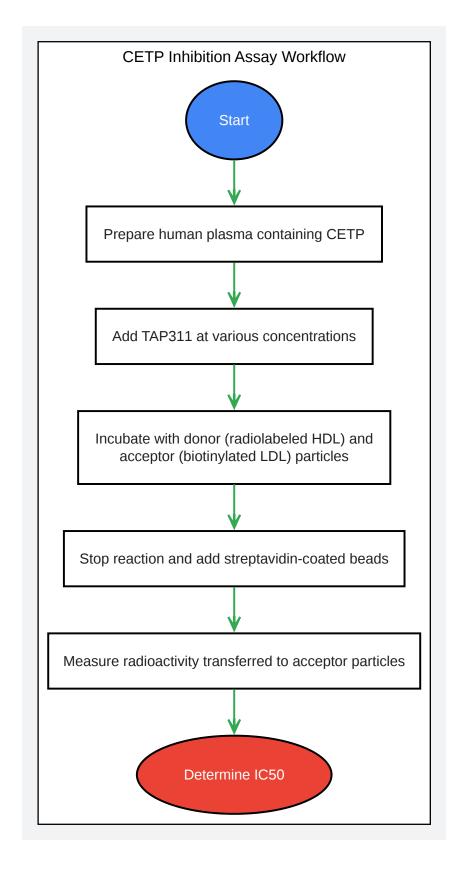
Table 4: Effect of TAP311 on Aldosterone Secretion in H295R Cells

Compound (1 μM)	Fold Change in Aldosterone Secretion
Vehicle	1.0
TAP311	1.1
Torcetrapib	3.5

Data are representative and compiled for illustrative purposes.

Experimental Protocols CETP Inhibition Assay Protocol





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Figure 2: CETP Inhibition Assay Workflow.

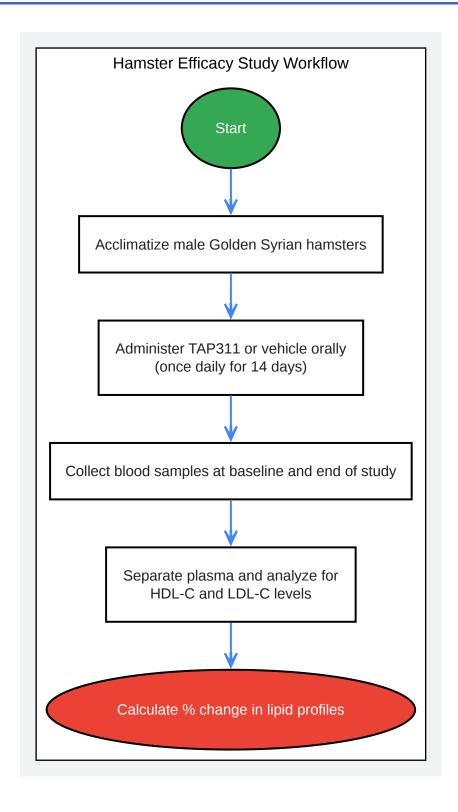


Methodology:

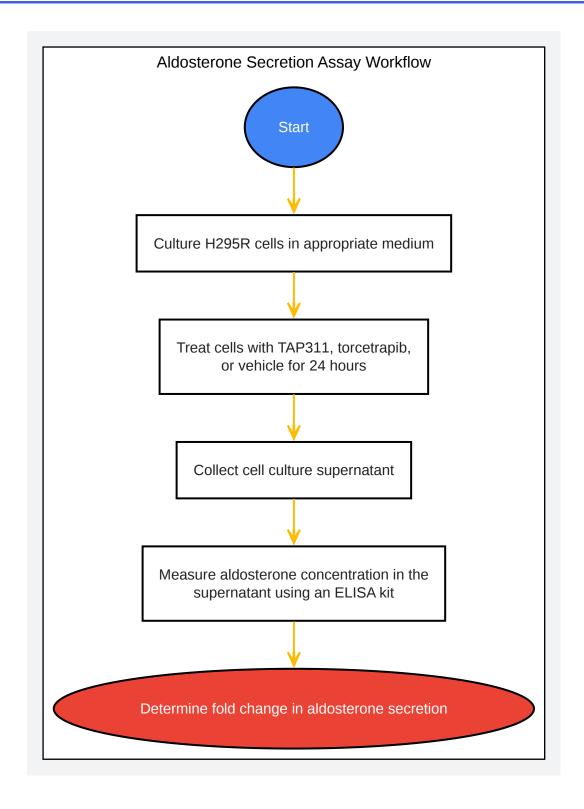
- Preparation: Pooled human plasma is used as the source of CETP.
- Compound Addition: **TAP311** is serially diluted and added to the plasma.
- Reaction Initiation: A donor particle (e.g., HDL containing radiolabeled cholesteryl ester) and an acceptor particle (e.g., biotinylated LDL) are added to the plasma-compound mixture.
- Incubation: The reaction mixture is incubated at 37°C to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester from the donor to the acceptor particle.
- Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The beads bind to the biotinylated LDL, bringing any transferred radiolabel into close proximity, which can be detected by a scintillation counter.
- Data Analysis: The amount of radioactivity is measured, and the percent inhibition is calculated for each concentration of **TAP311**. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Hamster Efficacy Study Protocol









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